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(4-Butylthiophen-3-yl)(phenyl)methanol
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Overview
Description
(4-Butylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS It consists of a thiophene ring substituted with a butyl group at the 4-position and a phenylmethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Butylation: The thiophene ring is then butylated at the 4-position using butyl lithium or a similar butylating agent.
Introduction of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Butylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: (4-Butylthiophen-3-yl)(phenyl)ketone.
Reduction: (4-Butylthiophen-3-yl)(phenyl)methane.
Substitution: 2-Bromo-(4-butylthiophen-3-yl)(phenyl)methanol.
Scientific Research Applications
(4-Butylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4-Butylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring may interact with aromatic residues in proteins, affecting their activity. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially modulating intracellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of a butyl group.
(4-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.
(4-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
(4-Butylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk
Biological Activity
(4-Butylthiophen-3-yl)(phenyl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a thiophene ring, a phenyl group, and a hydroxymethyl functional group, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds featuring thiophene and phenyl groups often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.
Antimicrobial Activity
A study conducted on derivatives of thiophene compounds showed that many exhibit significant antibacterial properties. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These results indicate that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of thiophene derivatives has been widely studied. For instance, a series of thiophene-based compounds were evaluated for their cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.2 |
HeLa (Cervical Cancer) | 12.5 | |
A549 (Lung Cancer) | 20.0 |
The compound exhibited significant cytotoxic effects against the MCF-7 and HeLa cell lines, suggesting its potential as an anticancer agent.
The proposed mechanisms through which thiophene derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress, contributing to their anticancer effects.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- Study on Antibacterial Efficacy : In an experimental model involving infected rats, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
- Anticancer Study : A recent study demonstrated that the compound inhibited tumor growth in xenograft models, with a notable decrease in tumor size after treatment over four weeks.
Properties
Molecular Formula |
C15H18OS |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(4-butylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChI Key |
DMFKVUVBAGDXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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